molecular formula C13H14ClNO3 B1473125 1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid CAS No. 2097947-36-7

1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid

Cat. No.: B1473125
CAS No.: 2097947-36-7
M. Wt: 267.71 g/mol
InChI Key: HMQKNEJGCZHLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid represents a structurally complex heterocyclic compound that incorporates multiple functional elements characteristic of bioactive molecules. The compound bears the Chemical Abstracts Service registry number 2097947-36-7 and possesses the molecular formula C13H14ClNO3, corresponding to a molecular weight of 267.71 daltons. The systematic nomenclature reflects the presence of three distinct structural components: a 2-chlorobenzyl substituent attached to the nitrogen atom, a six-membered piperidine ring containing an oxo group at position 6, and a carboxylic acid functional group at position 2 of the piperidine ring.

The Simplified Molecular Input Line Entry System representation of this compound is documented as O=C(C(CCC1)N(CC2=CC=CC=C2Cl)C1=O)O, which provides a linear notation describing the connectivity and stereochemical features of the molecule. This structural arrangement creates a bicyclic system where the piperidine ring serves as the central scaffold, modified by both the chlorinated aromatic substituent and the carbonyl functionalities that significantly influence its chemical reactivity and potential biological interactions.

The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry guidelines, where the piperidine ring serves as the parent structure with systematic numbering beginning from the nitrogen atom. The presence of the oxo group at position 6 transforms the piperidine into a lactam structure, fundamentally altering its electronic properties and hydrogen bonding capabilities compared to the parent saturated heterocycle.

Property Value
Chemical Abstracts Service Number 2097947-36-7
Molecular Formula C13H14ClNO3
Molecular Weight 267.71 g/mol
Simplified Molecular Input Line Entry System O=C(C(CCC1)N(CC2=CC=CC=C2Cl)C1=O)O
MDL Number MFCD29046225

Historical Context in Heterocyclic Chemistry Research

The development and study of piperidine-based compounds has deep historical roots in organic chemistry, tracing back to the initial isolation of piperidine itself in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours. These pioneering researchers obtained piperidine through the treatment of piperine with nitric acid, establishing the foundation for what would become extensive research into this class of heterocyclic compounds. The name piperidine derives from the genus Piper, reflecting its botanical origins and the Latin word for pepper, highlighting the natural product heritage that has consistently influenced heterocyclic chemistry research.

The historical progression of piperidine chemistry research has been marked by significant synthetic advances and the recognition of the profound biological activities exhibited by compounds containing this structural motif. Industrial production methods for piperidine were developed utilizing hydrogenation of pyridine over molybdenum disulfide catalysts, and alternative synthetic approaches including modified Birch reduction using sodium in ethanol were established. These synthetic methodologies provided the foundation for the systematic exploration of piperidine derivatives and their structural modifications.

Contemporary research in piperidine chemistry has been characterized by the development of sophisticated synthetic strategies for creating highly substituted derivatives. Recent advances have included stereoselective coupling and hydrogenation cascades, intramolecular radical cyclization methods, and multicomponent reactions that enable the efficient construction of complex piperidine scaffolds. These methodological developments have been particularly important for accessing compounds like 1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid, where multiple functional groups must be incorporated with precise regiochemical and stereochemical control.

The evolution of piperidine chemistry research has been driven by the recognition that structural modifications to the basic piperidine scaffold can dramatically alter biological activity profiles. Research has demonstrated that substituent patterns, stereochemistry, and the incorporation of additional functional groups such as carbonyl moieties and aromatic substituents can fundamentally change the interaction profiles of these compounds with biological targets. This understanding has motivated extensive structure-activity relationship studies that continue to inform contemporary drug discovery efforts.

Structural Relationship to Piperidine-Based Bioactive Compounds

1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid shares fundamental structural features with numerous clinically significant piperidine-based pharmaceutical agents, establishing it within a well-established class of bioactive heterocycles. The most prominent example of therapeutic piperidine derivatives is donepezil, a piperidine-based acetylcholinesterase inhibitor that has been approved for the treatment of dementia associated with Alzheimer's disease since 1996. Donepezil demonstrates the remarkable therapeutic potential of properly functionalized piperidine scaffolds and illustrates how structural modifications can be optimized for specific biological targets.

The structural relationship between 1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid and established bioactive compounds extends beyond individual therapeutic agents to encompass broader patterns of biological activity observed across piperidine derivatives. Research has demonstrated that compounds containing piperidine moieties exhibit diverse pharmacological properties including anti-hypertensive, antibacterial, antimalarial, anti-inflammatory, analgesic, antioxidant, and antiproliferative activities. The structural features present in 1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid, particularly the combination of aromatic substitution and lactam functionality, are consistent with structural motifs found in many of these bioactive compounds.

Recent structure-activity relationship studies have revealed that piperidine-containing compounds demonstrate significant binding preferences for various receptor systems. Research examining dual histamine H3 receptor and sigma receptor ligands has shown that compounds containing piperidine cores exhibit higher affinity toward sigma-1 receptors compared to their piperazine analogs, with the piperidine moiety serving as a key structural element for achieving dual receptor affinity profiles. These findings suggest that the piperidine scaffold in 1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid may contribute to specific receptor binding characteristics.

The biological activity profiles of piperidine derivatives have been extensively documented through systematic screening studies. Research has shown that 25 different piperidine derivatives demonstrate varying abilities to scavenge reactive oxygen species, with some compounds showing superior antioxidant properties compared to standard antioxidants. Additionally, these compounds have demonstrated significant antiproliferative activities against multiple cancer cell lines, with selectivity indices indicating preferential toxicity toward cancer cells compared to normal cell lines. The binding interactions with deoxyribonucleic acid have been characterized, with binding constants ranging from 0.10 to 8.00 × 10^4 M^-1, suggesting that deoxyribonucleic acid may serve as a biological target for these compounds.

Biological Activity Piperidine Derivative Examples Key Structural Features
Acetylcholinesterase Inhibition Donepezil Piperidine with aromatic substitution
Sigma Receptor Binding Dual H3/σ1 ligands Piperidine core with substituted aromatics
Antioxidant Activity Various substituted piperidines Multiple substitution patterns
Anticancer Activity Highly substituted piperidines Complex substituent arrangements
Deoxyribonucleic Acid Interaction Piperidine derivatives Intercalation-capable structures

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-6-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-10-5-2-1-4-9(10)8-15-11(13(17)18)6-3-7-12(15)16/h1-2,4-5,11H,3,6-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQKNEJGCZHLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C(=O)C1)CC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative reactions, such as protoporphyrinogen oxidase . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of 1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in metabolic pathways . Additionally, it can impact cellular processes such as apoptosis and cell proliferation.

Molecular Mechanism

At the molecular level, 1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit or activate enzymes by binding to their active sites . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound may result in alterations in cellular processes and functions.

Dosage Effects in Animal Models

The effects of 1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, it may affect the flux of metabolites through specific pathways, leading to changes in metabolite levels . These interactions can have significant implications for cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of 1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within cells can influence its efficacy and potential side effects.

Subcellular Localization

1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid exhibits specific subcellular localization, which affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can determine its interactions with other biomolecules and its overall impact on cellular processes.

Biological Activity

1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chlorobenzyl group and a carboxylic acid functionality. Its structure is essential for its interaction with biological targets, influencing its pharmacological profile.

1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid has been investigated for its ability to modulate various biochemical pathways. Similar compounds have shown inhibition of key enzymes involved in cell proliferation and survival, such as histone deacetylases (HDACs) and kinases . These interactions can lead to alterations in gene expression and cell cycle regulation.

Antiproliferative Effects

Studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For example, it has been shown to inhibit the growth of human leukemia cells, suggesting potential as an anticancer agent .

Cell Line IC50 (µM) Effect
HL-60 (Leukemia)28Moderate cytotoxicity
NCI H292 (Lung)42.1Moderate cytotoxicity
HT29 (Colon)Not significantNo observed activity

Cytotoxicity Assessment

In a series of experiments, the compound was tested against various human cancer cell lines using the MTT assay. The results indicated that while the compound exhibited moderate cytotoxicity in specific cell lines, it did not show significant effects on others. This variability highlights the importance of understanding the context in which these compounds exert their effects .

Comparison with Similar Compounds

When compared to structurally similar compounds, 1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid demonstrated unique activity profiles. For instance, while some related compounds were effective against multiple cancer types, this compound's efficacy was more selective, suggesting that further modifications could enhance its therapeutic potential .

Biochemical Pathways Affected

The biological activity of this compound is mediated through several key pathways:

  • Cell Cycle Regulation : Inhibition of cyclin-dependent kinases leading to cell cycle arrest.
  • Apoptosis Induction : Activation of apoptotic pathways in sensitive cell lines.
  • Signal Transduction Modulation : Alteration of signaling pathways related to growth factor receptors.

Scientific Research Applications

Chemical Properties and Structure

1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid is characterized by its unique piperidine structure, which contributes to its biological activity. The presence of the chlorobenzyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

Antimicrobial Activity

Research indicates that derivatives of 1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar piperidine structures can inhibit the growth of various bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . This suggests potential applications in developing new antibiotics.

Anticancer Properties

The compound has been investigated for its anticancer activity. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, including those derived from breast and lung cancers . The mechanism appears to involve interference with cell signaling pathways that regulate growth and apoptosis.

Enzyme Inhibition

1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid has also been explored as an enzyme inhibitor. Similar compounds have shown efficacy in inhibiting histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases . This positions the compound as a candidate for further development in epigenetic therapies.

Synthesis and Derivatives

The synthesis of 1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid typically involves multi-step organic reactions, often starting from readily available precursors. The ability to modify the piperidine ring or the chlorobenzyl group allows for the exploration of various derivatives with enhanced biological activities or improved pharmacokinetic profiles .

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of 1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid on several cancer cell lines using the MTT assay. Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting potent activity against breast cancer cells compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. The results highlighted significant antimicrobial activity, particularly against resistant strains, indicating potential for therapeutic use in treating bacterial infections .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key References
1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid Piperidine 1-(2-Cl-benzyl), 6-oxo, 2-COOH ~255 (estimated)
1-(2-Chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo-pyridine 6-cyclopropyl, 3-methyl, 4-COOH 372 (calculated)
1-(2-Chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo-pyridine 3-methyl, 6-phenyl, 4-COOH 378
1-(2-Chlorobenzyl)-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo-pyridine 6-pyridin-3-yl, 4-COOH ~375 (estimated)

Key Observations:

  • Core Structure Differences: The piperidine backbone in the target compound contrasts with the pyrazolo-pyridine cores in analogs .
  • Substituent Effects: The 2-chlorobenzyl group is conserved across several analogs, suggesting its role in hydrophobic interactions or receptor binding. The 6-oxo group in the target compound may influence solubility or metabolic stability compared to cyclopropyl, phenyl, or pyridinyl substituents in pyrazolo-pyridine analogs .

Preparation Methods

Hydrogenation-Based Preparation from Pyridine Carboxylic Acids

A prominent and well-documented method for synthesizing piperidine carboxylic acids, including derivatives like 1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid, is via catalytic hydrogenation of corresponding pyridine carboxylic acids. This approach is exemplified in the preparation of pipecolic acid and related compounds, which share the piperidine-2-carboxylic acid core.

Process Overview

  • Starting Material: 2-pyridine carboxylic acid or its chlorinated analogs.
  • Catalyst: Palladium on activated charcoal (Pd/C), typically 5% Pd content.
  • Solvent: Water, often in large excess (weight ratio of pyridine acid:water ~1:5-8).
  • Conditions:
    • Initial purging with nitrogen to remove oxygen.
    • Hydrogenation under hydrogen atmosphere at pressures of 3-5 MPa.
    • Temperature range: 80-100 °C.
    • Reaction time: 3-4 hours, followed by an additional 3 hours at elevated pressure and temperature to ensure completion.
  • Post-Hydrogenation:
    • Filtration to remove Pd/C catalyst.
    • Vacuum distillation to remove approximately 50% moisture.
    • Cooling to 30 °C followed by addition of methanol to precipitate the piperidine carboxylic acid.
    • Further cooling to 0 °C to enhance crystallization.
    • Centrifugation to isolate the solid product.

This method yields high purity products with molar yields exceeding 85-95% depending on the specific piperidine carboxylic acid derivative synthesized. The process avoids the use of strong bases or acids for neutralization, simplifying downstream processing and reducing waste.

Table 1: Key Parameters in Hydrogenation-Based Preparation

Parameter Typical Range/Value
Catalyst loading 0.01 - 0.05 (weight ratio to substrate)
Hydrogen pressure 3 - 5 MPa
Temperature 80 - 100 °C
Reaction time 3 - 4 hours + 3 hours (extended)
Solvent (water) ratio 5 - 8 (weight ratio to substrate)
Moisture removal ~50% under vacuum distillation
Product isolation Methanol-induced crystallization, centrifugation
Yield >85% molar yield

Research Findings

  • The hydrogenation of 2-pyridine carboxylic acid derivatives under these conditions leads to the formation of pipecolic acid analogs, which are structurally similar to 1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid.
  • The process is scalable, demonstrated from laboratory scale (600 g substrate) to industrial scale (20 kg substrate batch).
  • The use of palladium charcoal catalyst ensures high selectivity and conversion efficiency.
  • Avoidance of strong acidic or basic reagents reduces corrosion issues and by-product formation.

Benzylation and Functionalization Strategies

The specific 1-(2-Chlorobenzyl) substitution on the piperidine nitrogen typically requires an additional alkylation step after the piperidine ring formation.

  • Alkylation: The piperidine nitrogen is alkylated with 2-chlorobenzyl halides (e.g., 2-chlorobenzyl chloride or bromide) under controlled conditions.
  • Reaction Conditions:
    • Base such as potassium carbonate or sodium hydride to deprotonate the piperidine nitrogen.
    • Solvent such as acetonitrile or dimethylformamide (DMF).
    • Temperature: ambient to moderate heating (25-60 °C).
  • Outcome: Formation of the N-(2-chlorobenzyl) substituted piperidine-2-carboxylic acid with retention of the ketone group at the 6-position.

Structural Confirmation and Purity Assessment

  • Spectroscopic methods such as NMR and IR confirm the presence of the piperidine ring, carboxylic acid, ketone, and chlorobenzyl moieties.
  • X-ray crystallography studies on related compounds (e.g., 1-benzyl-6-oxopiperidine-2-carboxylic acid) indicate the piperidine ring adopts a chair conformation, and the benzyl ring is oriented with a significant dihedral angle relative to the piperidine plane, which may influence crystallization and purity characteristics.
  • Purity is typically assessed by melting point (e.g., 273-278 °C for pipecolic acid derivatives) and chromatographic methods.

Summary Table of Preparation Steps

Step No. Description Conditions/Notes Outcome
1 Hydrogenation of 2-pyridine carboxylic acid Pd/C catalyst, H2 gas, 80-100 °C, 3-5 MPa, 3-6 h Formation of piperidine-2-carboxylic acid core
2 Removal of catalyst and moisture Filtration, vacuum distillation Purified piperidine acid intermediate
3 Alkylation with 2-chlorobenzyl halide Base (K2CO3/NaH), solvent (DMF/ACN), RT to 60 °C N-(2-Chlorobenzyl) substitution on piperidine nitrogen
4 Isolation and purification Methanol crystallization, cooling, centrifugation Pure 1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid

Q & A

Q. How can conflicting bioactivity data from different assays be reconciled?

  • Methodological Answer : Cross-validate using orthogonal assays. For instance, if a compound shows high binding affinity in SPR but low cellular activity, assess membrane permeability (Caco-2 assay) or metabolic stability (microsomal t₁/₂). Use pharmacophore modeling to determine if active conformers differ between assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.